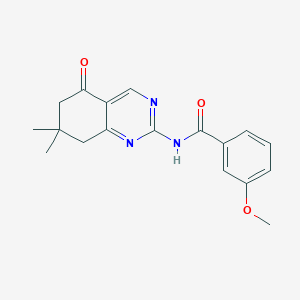

4-chloro-N-(4-hydroxy-2-isopropyl-5-methylphenyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related benzamide derivatives involves several steps, including the preparation of intermediates with specific substituents and the evaluation of their gastrokinetic activity. For example, derivatives with isopropyl, isoamyl, neopentyl, and other groups at specific positions have shown potent in vivo gastric emptying activity (Kato et al., 1992). Another approach involves the preparation of optical isomers from optically active compounds, indicating the importance of stereochemistry in the synthesis and activity of benzamide derivatives (Yanagi et al., 1999).

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be analyzed using techniques like X-ray diffraction and DFT calculations. For example, a novel benzamide analyzed using X-ray diffraction crystallizes in a triclinic system, with computed lattice constants providing insights into its geometric parameters (Demir et al., 2015). Such studies are crucial for understanding the conformation and stability of benzamide compounds.

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions that define their properties and applications. For instance, the synthesis of highly soluble polyamides from specific diamines involves nucleophilic substitution and subsequent reactions with aromatic dicarboxylic acids, leading to polymers with excellent solubility and thermal stability (Liaw et al., 2002).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility and thermal stability, are influenced by their molecular structure. The introduction of specific substituents, such as isopropyl and methoxy groups, can enhance these properties, making the compounds suitable for various applications, including material science and drug design.

Chemical Properties Analysis

The chemical properties of benzamide derivatives, including their reactivity and interaction with biological targets, are of significant interest. For example, some derivatives show potent affinity for serotonin receptors, indicating their potential as gastroprokinetic agents (Yanagi et al., 1999). Additionally, the synthesis of new compounds with varying substituents can lead to a broad spectrum of biological activities, making them candidates for antimicrobial and antifungal agents.

科学的研究の応用

Synthetic Applications and Chemical Stability One study focused on the unexpected dimerization of a related nitrobenzyl chloride under basic conditions, highlighting the importance of degradation studies in drug development to determine the molecule's stability (Santos et al., 2013). Such research is crucial for understanding how structural modifications, like chlorination, can affect the chemical stability and reactivity of pharmaceutical compounds.

Antipathogenic Activity Research into thiourea derivatives, including compounds structurally related to 4-chloro-N-(4-hydroxy-2-isopropyl-5-methylphenyl)benzamide, has shown significant antipathogenic activity. These compounds exhibit potent effects against bacterial strains capable of forming biofilms, suggesting potential applications in developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Anti-Tubercular Potential A study on the synthesis of novel derivatives, including 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide, revealed promising in vitro anti-tubercular activity against Mycobacterium tuberculosis. This highlights the potential of structural analogs of 4-chloro-N-(4-hydroxy-2-isopropyl-5-methylphenyl)benzamide in contributing to the development of new anti-tubercular drugs (Nimbalkar et al., 2018).

Chemoselective Synthesis Research into the chemoselective N-benzoylation of aminophenols, producing compounds of biological interest like N-(2-hydroxyphenyl)benzamides, demonstrates the synthetic versatility and potential applications of benzamide derivatives in creating biologically active compounds (Singh, Lakhan, & Singh, 2017).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-chloro-N-(4-hydroxy-5-methyl-2-propan-2-ylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO2/c1-10(2)14-9-16(20)11(3)8-15(14)19-17(21)12-4-6-13(18)7-5-12/h4-10,20H,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NINBQZZJFZIUIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)C(C)C)NC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(4-hydroxy-2-isopropyl-5-methylphenyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-tert-butylphenyl)-4-{[4-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5558963.png)

![1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-(propoxymethyl)pyrrolidine](/img/structure/B5558971.png)

![(3S*,4R*)-1-[(1-ethyl-5-methyl-1H-pyrazol-3-yl)carbonyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5558974.png)

![2-methyl-4-[3-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5558993.png)

![2-methyl-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5559005.png)

![3-(methoxymethyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5559019.png)

![1-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone](/img/structure/B5559024.png)

![1-(1-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-3-azetidinyl)-2-methylpiperidine](/img/structure/B5559026.png)

![4-methoxy-N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B5559031.png)

![3-{2-[5-(1,3-benzodioxol-5-ylmethyl)-5-methyl-2-oxopiperidin-1-yl]ethyl}-1,3-oxazinan-2-one](/img/structure/B5559033.png)

![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B5559043.png)